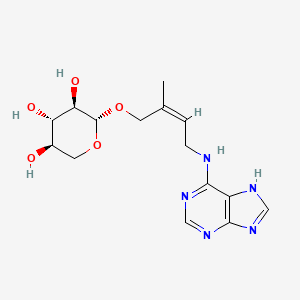

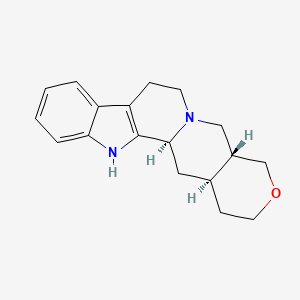

Daunorubicin, benzoylhydrazone, monohydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

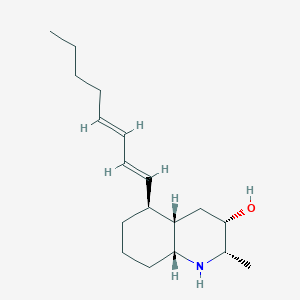

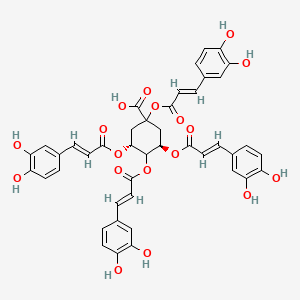

Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.

科学的研究の応用

Cardiotoxicity Prevention in Cancer Therapy

Research has demonstrated the potential of certain chemical compounds in preventing the cardiotoxicity associated with anthracycline antibiotics like daunorubicin, which are powerful anticancer drugs but have serious limitations due to their potential to induce cardiomyopathy. Studies involving animal models have shown that compounds such as pyridoxal isonicotinoyl hydrazone (PIH), an aroylhydrazone iron chelator, can mitigate the cardiotoxic effects of daunorubicin, suggesting a path forward in reducing the cardiac risks associated with anthracycline-based cancer treatments (Šimůnek et al., 2005).

Molecular Mechanisms and Signaling Pathways

The molecular mechanisms underlying the action of daunorubicin in cancer therapy have been extensively studied, revealing that the drug's efficacy and side effects are mediated through complex signaling pathways. These include the activation of mitogen-activated kinase, stress-activated protein/c-Jun N-terminal kinase, and the modulation of transcription factors such as nuclear factor kappa B. Understanding these pathways is crucial for developing strategies to enhance the therapeutic index of daunorubicin and similar drugs (Laurent & Jaffrézou, 2001).

Localized Tumor Therapy via Electrospinning

The development of daunorubicin hydrochloride-loaded poly (ε-caprolactone) fibrous membranes through melt electrospinning has opened new avenues for localized tumor therapy. This approach aims to maximize the therapeutic effects of daunorubicin while minimizing systemic exposure and side effects, indicating a significant advancement in the targeted delivery of anticancer drugs (Lian & Meng, 2017).

Synthesis of Daunorubicin Analogues

Efforts to synthesize daunorubicin analogues with truncated aromatic cores and unnatural monosaccharide residues have been made to reduce the cardiotoxicity associated with the drug while maintaining its anticancer efficacy. These novel compounds present a promising direction for the development of safer anthracycline antibiotics (Fan, Shi, & Lowary, 2007).

Daunorubicin in Multidrug Resistance and Chemotherapy

Research has also focused on overcoming multidrug resistance in cancer cells, a significant hurdle in chemotherapy. Novel approaches, including the use of peptide-drug conjugates and nanocomposites, aim to improve the delivery and efficacy of daunorubicin in resistant cancer types, offering hope for more effective treatment strategies (Langer et al., 2001).

特性

分子式 |

C34H35N3O10 |

|---|---|

分子量 |

645.7 g/mol |

IUPAC名 |

N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |

InChI |

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+/t15?,20?,22-,23?,28?,34-/m0/s1 |

InChIキー |

FBTUMDXHSRTGRV-KYIOHIHWSA-N |

異性体SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

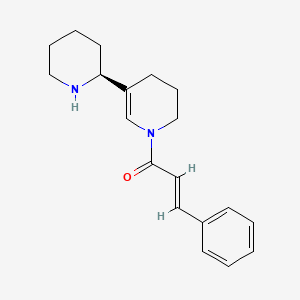

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)

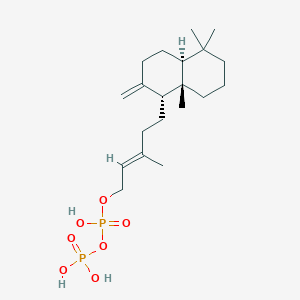

![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)